
Benzene-1,4-dicarbonyl difluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene-1,4-dicarbonyl difluoride is a chemical compound that has been gaining attention in scientific research due to its unique properties. It is also known as 2,5-difluorobenzene-1,4-dione or DFB. This compound is a yellowish crystalline solid that is soluble in organic solvents and is used as a building block for various organic molecules.
Wirkmechanismus
DFB acts as a fluorinating agent in organic synthesis. It reacts with various functional groups, such as alcohols, amines, and carboxylic acids, to introduce fluorine atoms into the molecule. This reaction is known as the electrophilic fluorination reaction and is widely used in organic synthesis.
Biochemische Und Physiologische Effekte
DFB has not been extensively studied for its biochemical and physiological effects. However, it has been reported to be toxic and can cause skin and eye irritation. It is also a respiratory irritant and can cause respiratory distress if inhaled.
Vorteile Und Einschränkungen Für Laborexperimente
DFB has several advantages in laboratory experiments. It is a versatile building block for the synthesis of various organic compounds. It is also a potent fluorinating agent and can introduce fluorine atoms into molecules efficiently. However, DFB is toxic and requires careful handling in the laboratory. It is also expensive and not readily available in large quantities.
Zukünftige Richtungen
DFB has several potential future directions in scientific research. It can be used as a fluorinating agent in the synthesis of new pharmaceuticals and agrochemicals. It can also be used as a building block for the synthesis of new materials with unique properties. Further studies are needed to explore the full potential of DFB in various fields of science.
In conclusion, Benzene-1,4-dicarbonyl difluoride is a versatile compound that has potential applications in various fields of science. Its unique properties make it a valuable building block for the synthesis of various organic compounds. However, its toxicity and cost limit its use in laboratory experiments. Further studies are needed to explore the full potential of DFB in various fields of science.
Synthesemethoden
The synthesis of DFB involves the reaction of fluorine gas with benzene-1,4-dicarbonyl chloride in the presence of a catalyst. The reaction takes place at high temperatures and pressures, and the product is obtained in good yields. This synthesis method is widely used in the laboratory for the production of DFB.
Wissenschaftliche Forschungsanwendungen
DFB has been extensively studied for its potential applications in various fields of science. It has been used as a starting material for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials science. DFB has also been used as a fluorinating agent in organic synthesis.
Eigenschaften
CAS-Nummer |
1978-21-8 |
|---|---|
Produktname |
Benzene-1,4-dicarbonyl difluoride |
Molekularformel |
C8H4F2O2 |
Molekulargewicht |
170.11 g/mol |
IUPAC-Name |
benzene-1,4-dicarbonyl fluoride |
InChI |
InChI=1S/C8H4F2O2/c9-7(11)5-1-2-6(4-3-5)8(10)12/h1-4H |
InChI-Schlüssel |
QAOMIRAFWBTGIR-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)F)C(=O)F |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)F)C(=O)F |
Synonyme |
1,4-Benzenedicarbonyl difluoride (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




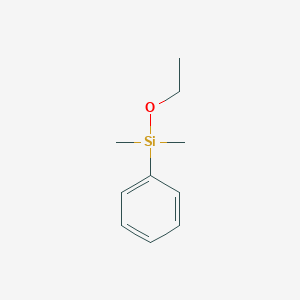
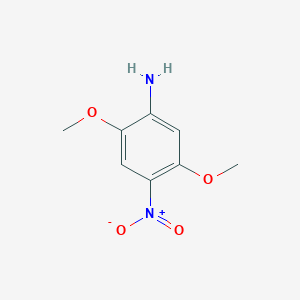

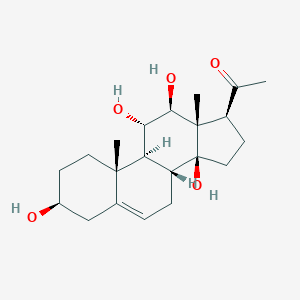

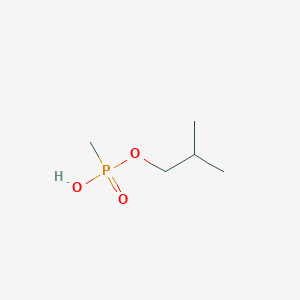

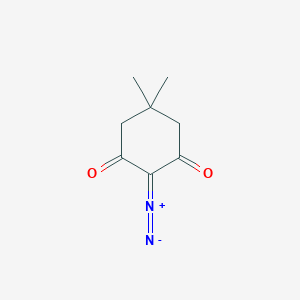
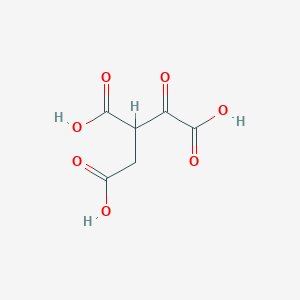
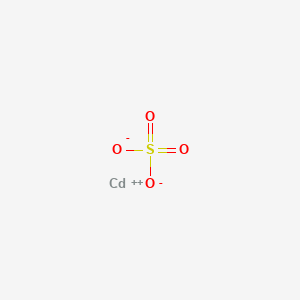
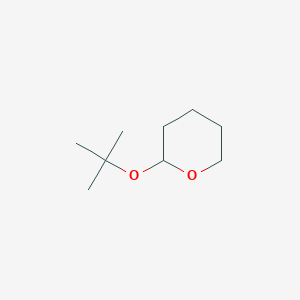
![1-Bromo-4-[4-(4-bromophenyl)sulfonyloxybut-2-ynoxysulfonyl]benzene](/img/structure/B167347.png)
